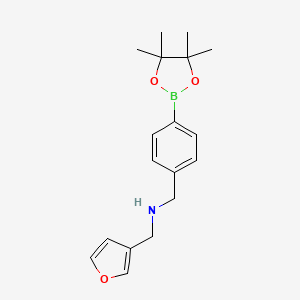

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester

Description

Historical Context and Development

The development of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester emerged from the convergence of several important trends in organometallic and synthetic chemistry during the late twentieth and early twenty-first centuries. The foundational work establishing the utility of boronic acids in organic synthesis can be traced to the pioneering research of Akira Suzuki, who first demonstrated the palladium-catalyzed cross-coupling reaction between boronic acids and organic halides in 1979. This breakthrough, which later earned Suzuki the Nobel Prize in Chemistry in 2010, established boronic acid derivatives as essential tools for carbon-carbon bond formation in organic synthesis.

The evolution toward more complex boronic acid structures, including those incorporating aminomethyl functionalities, was driven by the recognition that simple phenylboronic acid derivatives, while useful, possessed limitations in terms of selectivity and binding affinity for biological targets. The introduction of ortho-aminomethyl substituents represented a significant advancement, as these groups were found to enhance the binding affinity of boronic acids toward diols and other Lewis bases through the formation of intramolecular boron-nitrogen coordination complexes. This concept, first developed by Wulff and colleagues, demonstrated that the proximal amino group could lower the apparent acidity constant of the boronic acid and facilitate more efficient binding to target molecules at physiological conditions.

The incorporation of furfuryl groups into boronic acid structures reflects a more recent trend toward the development of heterocyclic-containing building blocks for pharmaceutical and materials applications. Furan derivatives have gained prominence in medicinal chemistry due to their presence in numerous bioactive natural products and their ability to participate in unique reaction pathways, including the formation of hydrogen bonds and coordination complexes with metal centers. The specific combination of furfuryl and aminomethylphenylboronic acid functionalities in this compound represents an attempt to merge these complementary chemical properties into a single molecular framework.

The protection of the boronic acid functionality with a pinacol ester group addresses one of the primary challenges associated with boronic acid chemistry: the tendency of these compounds to undergo protodeboronation under basic conditions or during purification procedures. Research by Denmark and colleagues has demonstrated that pinacol boronic esters exhibit significantly enhanced stability compared to their corresponding boronic acids, while maintaining their ability to participate in transmetalation reactions without prior hydrolysis. This stability enhancement has made pinacol esters the preferred form for many synthetic applications, particularly in pharmaceutical synthesis where compound stability during storage and handling is critical.

Significance in Organic Chemistry

The significance of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester in organic chemistry stems from its multifunctional nature and its ability to participate in a diverse array of chemical transformations. The compound serves as a versatile building block in the Suzuki-Miyaura cross-coupling reaction, which has become the most widely practiced carbon-carbon bond forming reaction in both academic and industrial settings. The pinacol ester functionality allows for efficient transmetalation with palladium complexes, enabling the formation of biaryl compounds and other carbon-carbon bonded products under mild reaction conditions.

Recent investigations have revealed that boronic esters can participate directly in transmetalation reactions without requiring prior hydrolysis to the corresponding boronic acid, contrary to earlier mechanistic proposals. This discovery has significant implications for reaction design and optimization, as it suggests that the electronic and steric properties of the ester group can directly influence the rate and selectivity of the coupling process. The pinacol ester group provides an optimal balance between stability and reactivity, allowing for efficient coupling while maintaining compound integrity during storage and handling.

The aminomethyl functionality introduces additional synthetic versatility through its ability to participate in nucleophilic substitution reactions, condensation reactions with carbonyl compounds, and coordination with metal centers. This functionality also enables the compound to serve as a ligand in organometallic chemistry applications, where the nitrogen atom can coordinate to metal centers while the boronic ester group participates in subsequent transformations. The positioning of the amino group ortho to the boronic acid center creates the possibility for intramolecular interactions that can modulate the reactivity and selectivity of both functional groups.

The furfuryl substituent adds another dimension to the compound's chemical versatility. Furan rings are known to participate in Diels-Alder cycloaddition reactions, electrophilic aromatic substitution, and ring-opening reactions under acidic conditions. Additionally, the oxygen atom in the furan ring can serve as a hydrogen bond acceptor or coordinate to Lewis acidic centers, providing additional opportunities for molecular recognition and self-assembly processes. The combination of these reactive sites within a single molecule creates numerous possibilities for cascade reactions and multicomponent synthetic sequences.

The compound's significance extends beyond traditional synthetic applications to include its potential role in materials science and nanotechnology. The multiple functional groups present in the molecule enable it to serve as a cross-linking agent in polymer synthesis, where the boronic ester group can participate in condensation reactions while the amino and furfuryl functionalities provide additional sites for chemical modification. This multifunctionality makes the compound attractive for the development of smart materials with stimuli-responsive properties.

Current Research Landscape

The current research landscape surrounding 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester reflects the broader trends in boronic acid chemistry, with particular emphasis on the development of new synthetic methodologies, understanding of reaction mechanisms, and exploration of biological applications. Contemporary research has focused heavily on elucidating the precise mechanisms by which boronic esters participate in cross-coupling reactions, with several recent studies providing detailed kinetic and computational analyses of these processes.

Kinetic investigations have revealed that the mechanism of boronate ester formation with diols proceeds through complex pathways that depend significantly on solution conditions, particularly the hydrogen ion concentration and the presence of coordinating solvents. For ortho-aminomethyl substituted boronic acids, studies have demonstrated that the reaction can proceed through multiple competing pathways, including direct nucleophilic addition to the neutral trigonal boronic acid and displacement reactions involving tetrahedral boronate intermediates. The proximal amino group plays a crucial role in these mechanisms by acting as both a general acid catalyst to facilitate leaving group departure and a general base catalyst to enhance nucleophile delivery.

Recent research has also focused on the development of new sensor applications for boronic acid derivatives containing aminomethyl functionalities. The Wulff-type boronate structure, which includes an amino group positioned adjacent to the boronic acid center, has shown exceptional promise for the selective detection and binding of carbohydrates, catecholamines, and other biologically relevant molecules. The enhanced binding affinity observed with these systems compared to simple boronic acids has been attributed to the formation of intramolecular boron-nitrogen coordination complexes that stabilize the boronate ester product and lower the effective acidity constant of the boronic acid group.

In the context of biomolecular applications, researchers have explored the use of boronic acid derivatives for the development of new protein labeling and purification methodologies. The reversible nature of boronic acid-diol interactions has made these compounds attractive for applications requiring mild, non-denaturing conditions for protein modification and separation. The incorporation of furfuryl groups provides additional opportunities for bioconjugation through reactions such as inverse electron demand Diels-Alder cycloadditions with tetrazine-containing partners.

The field of sustainable chemistry has also embraced boronic acid derivatives as tools for biomass conversion and the production of valuable chemicals from renewable feedstocks. Research has demonstrated that boronic acids can facilitate the selective conversion of xylose to furfural, an important platform chemical for the production of biofuels and fine chemicals. The ability of boronic acids to form reversible covalent complexes with carbohydrates makes them particularly well-suited for these applications, as they can selectively extract and transform specific sugar components from complex biomass mixtures.

Contemporary computational studies have provided new insights into the electronic structure and reactivity patterns of complex boronic acid derivatives. Density functional theory calculations have revealed that the electron density distribution around the boron center is significantly influenced by both the nature of the protecting group and the presence of neighboring functional groups such as amino and furfuryl substituents. These calculations have helped explain experimental observations regarding reaction rates and selectivities, and have provided guidance for the design of new boronic acid derivatives with enhanced properties.

The integration of machine learning and artificial intelligence techniques into boronic acid research represents an emerging frontier that promises to accelerate the discovery and optimization of new compounds and reaction conditions. These computational approaches are being used to predict the properties of novel boronic acid derivatives and to identify promising synthetic targets for experimental investigation.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)11-20-12-15-9-10-21-13-15/h5-10,13,20H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCASIAUQMVOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Furfuryl Boronic Acid Intermediates

The furfuryl group (3-furfuryl or 2-furfuryl) is introduced typically via functionalization of furfural or related furanyl derivatives. A key step involves the preparation of furanyl boronic acid pinacol esters, as exemplified in the synthesis of 2-aldehyde furan-4-boronic acid pinacol ester, which shares structural similarity to the furfuryl moiety in the target compound.

A notable synthetic route includes:

- Reacting furfural with tetrahydropyrrole in the presence of perchloric acid to form a protected intermediate.

- Bromination using N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., BF3·Et2O) at elevated temperatures (80–120 °C).

- Metalation with lithium metal followed by reaction with a halogen-boron reagent such as ClB(NiPr2)2 or BrB(NMe2)2.

- Subsequent addition of pinacol to form the boronic acid pinacol ester.

- Hydrolysis and deprotection steps to yield the aldehyde-functionalized boronic ester.

This method avoids the drawbacks of traditional bromination with aluminum trichloride and palladium-catalyzed coupling, offering a more industrially scalable and environmentally friendly approach.

Incorporation of the Aminomethylphenyl Moiety

The aminomethylphenyl group can be introduced through:

- Functionalization of a brominated or halogenated phenylboronic acid pinacol ester intermediate via nucleophilic substitution or palladium-catalyzed amination.

- Alternatively, reductive amination of an aldehyde-functionalized phenylboronic acid pinacol ester with 3-furfurylamine or related amines to form the aminomethyl linkage.

The precise sequence depends on the availability of intermediates and desired substitution pattern but often involves protecting group strategies to preserve boronic ester integrity during amination.

Detailed Reaction Conditions and Mechanistic Insights

Esterification and Stability Considerations

- Pinacol ester formation is typically carried out by adding pinacol to the boronic acid or boronate intermediate in organic solvents such as dioxane or tetrahydrofuran (THF).

- Control of pinacol equivalents is critical; excess pinacol can react with aldehyde groups to form acetals, which are difficult to hydrolyze later.

- The esterification equilibrium and hydrolysis rates are pH-dependent, with pinacol esters showing enhanced stability against protodeboronation compared to free boronic acids.

- Kinetic studies using in situ NMR spectroscopy reveal that pinacol boronates have hydrolysis half-lives ranging from hours to days depending on substituents and pH, highlighting the importance of reaction conditions for yield optimization.

Metalation and Boron Incorporation

- The lithium-halogen exchange reaction is performed at low temperatures to avoid side reactions.

- The haloboron reagents used (e.g., ClB(NiPr2)2) enable efficient introduction of the boron moiety.

- Subsequent quenching and pinacol addition form the stable pinacol boronate ester.

- The choice of haloboron reagent and metal lithium equivalents affects the reaction efficiency and purity of the product.

Comparative Data Table: Key Parameters in Boronic Acid Pinacol Ester Preparation

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Protection of furfural | Tetrahydropyrrole, perchloric acid, reflux | Forms 4-bromofuran-2-methylene-1-pyrrolidine perchlorate |

| Bromination | NBS (1-1.5 eq), BF3·Et2O/THF/CH3CN (0.05-0.15 eq), 80–120 °C | Selective bromination at 4-position of furan ring |

| Metalation | Metallic lithium (2-2.2 eq), low temperature | Lithium-halogen exchange for boron insertion |

| Boron reagent reaction | Haloboron reagent (ClB or BrB derivatives) | Formation of boronate intermediate |

| Pinacol esterification | Pinacol (0.95-1 eq), quenching | Formation of stable pinacol ester; strict pinacol control to avoid acetal formation |

| Hydrolysis and deprotection | Sodium bicarbonate | Removal of protecting groups, yielding final boronic ester |

Summary of Research Findings

- Pinacol esters of arylboronic acids, including heteroaryl derivatives like furanyl boronic acids, demonstrate significantly enhanced stability against hydrolysis and protodeboronation compared to free boronic acids.

- The synthetic route involving tetrahydropyrrole protection, NBS bromination, lithium-halogen exchange, and haloboron reagent reaction provides an efficient, scalable method for preparing furanyl boronic acid pinacol esters.

- Control of reaction parameters such as equivalents of reagents, temperature, and pH is critical to maximize yield and purity.

- Avoidance of excess pinacol is necessary to prevent side reactions with aldehyde groups, which complicate purification.

- Kinetic and mechanistic studies using NMR spectroscopy support the optimization of synthetic conditions and provide insights into the stability profiles of the pinacol esters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the boronic acid or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and esters, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include phenylboronic acid pinacol esters with varying substituents (Table 1).

Table 1: Structural and Functional Comparison of Phenylboronic Acid Pinacol Esters

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Electron-rich substituents (e.g., -NH2, -OH) enhance reactivity in nucleophilic reactions or hydrogen bonding, while electron-withdrawing groups (e.g., -CF3) stabilize boronic acids for Suzuki couplings .

- Steric Effects : Bulky substituents (e.g., morpholinylmethyl) may hinder cross-coupling efficiency but improve target specificity .

- Functional Group Compatibility : The furfuryl group in the target compound may enable Diels-Alder cycloadditions or oxidative cleavage, similar to allylboronic esters .

Stability:

- Pinacol esters generally exhibit superior stability to free boronic acids under aqueous conditions. However, ROS-sensitive esters (e.g., 4-hydroxymethyl derivatives) undergo rapid cleavage in oxidative environments .

- The furfuryl group may introduce sensitivity to acidic or enzymatic conditions, analogous to ROS-responsive arylboronates .

Reactivity in Cross-Coupling:

- Suzuki-Miyaura Coupling : Electron-deficient arylboronates (e.g., -CF3 derivatives) show higher reactivity with aryl halides . The target compound’s electron-rich furfuryl group may reduce coupling efficiency unless paired with activating ligands.

- Diels-Alder Reactivity : Allenylboronic esters participate in [4+2] cycloadditions with dienes . The furfuryl group in the target compound could act as a diene, enabling unique tandem reactions.

Spectroscopic and Physical Properties

- NMR Signatures : Pinacol esters exhibit characteristic peaks at δ 1.34–1.38 (12H, -CH3) in ¹H NMR and δ 24.90–84.00 in ¹³C NMR . The furfuryl group would introduce peaks near δ 6.3–7.4 (aromatic protons).

- Phosphorescence : Simple arylboronic esters display room-temperature phosphorescence (lifetime ~1–10 s) due to out-of-plane distortion in the T1 state .

Biological Activity

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to interact with diols and other biomolecules. The presence of the furfuryl group enhances its solubility and biological interactions.

- IUPAC Name : 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester

- Molecular Formula : CHBNO

- Molecular Weight : 273.12 g/mol

The biological activity of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with target biomolecules, particularly those containing vicinal diols. The boronic acid group can undergo hydrolysis, allowing it to interact with various enzymes and receptors, thus modulating their activity.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. A study demonstrated that similar boronic acid derivatives showed significant cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Proteasome inhibition |

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, such as serine proteases and glycosidases, which are crucial in various biological processes.

- Serine Protease Inhibition : The boronic acid moiety forms a covalent bond with the active site serine residue, effectively blocking enzyme activity.

- Glycosidase Inhibition : The interaction with glycosidases can lead to altered carbohydrate metabolism, which is beneficial in targeting metabolic diseases.

Case Studies

-

In Vivo Studies on Tumor Models

In a recent study using murine models of breast cancer, administration of 4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis in tumor tissues as evidenced by histological analysis. -

Pharmacokinetics and Biodistribution

A pharmacokinetic study revealed that the compound exhibits favorable absorption and distribution characteristics, with peak plasma concentrations observed within 30 minutes post-administration. Biodistribution studies showed significant uptake in liver and tumor tissues, suggesting potential for targeted therapy.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Characterization by ¹H/¹³C NMR and HRMS to confirm boronate ester integrity .

Basic: What are the critical storage and handling protocols for this compound?

Q. Storage :

Q. Safety Precautions :

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation exposure (classified as harmful by inhalation ).

- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: How does the furfurylaminomethyl substituent affect reactivity in cross-coupling reactions?

The furfuryl group introduces steric hindrance and electronic modulation:

- Steric Effects : Reduced coupling efficiency compared to less bulky substituents (e.g., methyl or methoxy).

- Electronic Effects : Electron-donating nature may stabilize the boronate intermediate, but steric hindrance dominates.

Q. Optimization Strategies :

- Increase catalyst loading (e.g., 5 mol% Pd).

- Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .

- Compare with fluorinated analogs (e.g., 3-fluoro derivatives), where electron-withdrawing groups improve oxidative addition .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups; δ 6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ or [M+Na]⁺).

- HPLC : Purity assessment (C18 column, MeCN/H₂O mobile phase) .

Advanced: How can researchers resolve discrepancies in reported reaction yields for sterically hindered boronic esters?

Case Study : Contrasting yields in Suzuki couplings (e.g., 40% vs. 75% for similar substrates).

Q. Root Causes :

Q. Mitigation Table :

| Parameter | Low Yield Condition | High Yield Condition | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | PdCl₂(dppf) (2 mol%) | |

| Solvent | H₂O/MeCN | Toluene/EtOH | |

| Base | Na₂CO₃ | Cs₂CO₃ |

Basic: What are the primary research applications of this boronic ester?

- Medicinal Chemistry : Intermediate for kinase inhibitors (e.g., FLT3 inhibitors ).

- Materials Science : Synthesis of ROS-sensitive polymers via β-cyclodextrin functionalization .

- Chemical Biology : Probing carbohydrate interactions via boronate affinity .

Advanced: How does the compound’s stability under aqueous conditions impact its use in biological assays?

Hydrolysis Risk : Boronate esters hydrolyze in water to form boronic acids, altering reactivity.

Q. Stability Data :

- Half-Life (pH 7.4) : ~12 hours at 25°C (based on analog studies ).

- Mitigation : Use non-aqueous buffers (e.g., DMSO stocks) or stabilize with diols (e.g., mannitol) .

Basic: What are the key differences between this compound and its fluorinated analogs?

Q. Comparative Properties :

Advanced: What mechanistic insights explain the compound’s behavior in palladium-catalyzed reactions?

Q. Key Steps :

Oxidative Addition : Pd⁰ inserts into the aryl halide bond. Steric hindrance slows this step.

Transmetallation : Boronate transfers to Pd; electron-rich substrates facilitate this step.

Reductive Elimination : Pd releases biaryl product. Bulky groups favor β-hydride elimination side reactions.

Q. Spectroscopic Evidence :

- In situ ¹¹B NMR shows boronate decomposition under basic conditions .

- X-ray crystallography of Pd intermediates confirms steric clashes with furfuryl groups .

Basic: How should researchers troubleshoot failed coupling reactions?

Q. Checklist :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.